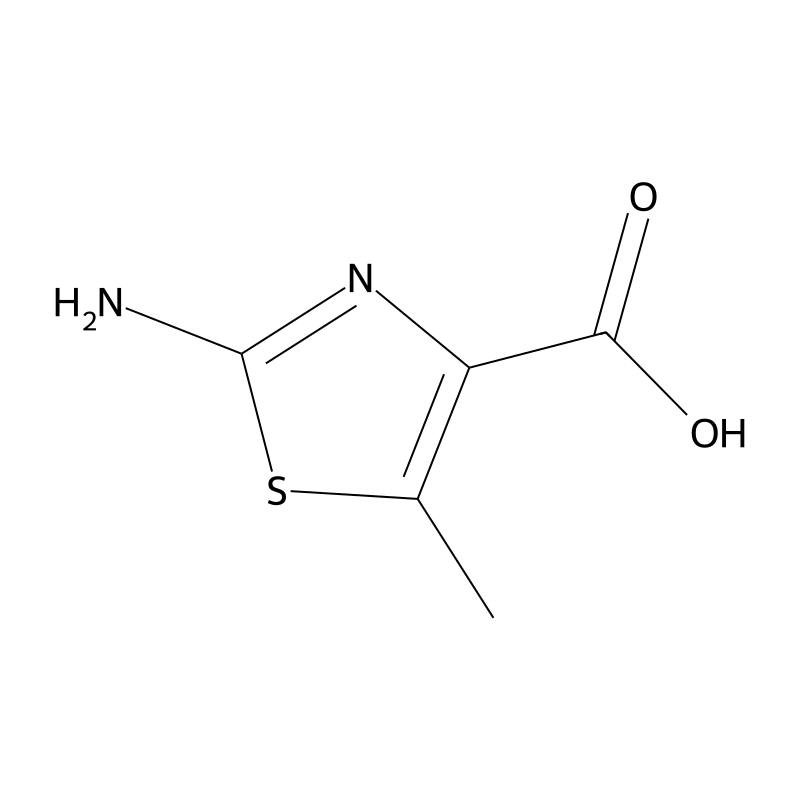

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Content Navigation

- 1. General Information

- 2. Baseline Overview: 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid (CAS 688064-14-4) in Advanced Synthesis

- 3. Why Generic Substitution Fails: The Limitations of Esters and Unmethylated Analogs

- 4. Product-Specific Quantitative Evidence Guide for 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-5-methyl-1,3-thiazole-4-carboxylic acid (CAS 688064-14-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced organic synthesis. Featuring a primary amine at the 2-position, a methyl group at the 5-position, and a free carboxylic acid at the 4-position, this compound serves as a critical precursor for the development of complex amides and target-directed inhibitors[1]. Its pre-hydrolyzed state and blocked C5 position make it a strategic starting material for regioselective coupling reactions, offering distinct processability advantages over its esterified or unmethylated counterparts.

Substituting this compound with its ester precursor (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate) or unmethylated analogs introduces significant workflow and performance liabilities. Using the ester necessitates an additional alkaline hydrolysis step—typically requiring sodium hydroxide at elevated temperatures—which can degrade base-sensitive moieties and reduce overall synthetic yield [1]. Furthermore, substituting with the unmethylated 2-amino-1,3-thiazole-4-carboxylic acid leaves the C5 position vulnerable to unwanted electrophilic side reactions during the derivatization of the 2-amino group. Finally, replacing the 5-methyl group with bulkier substituents like phenyl or benzyl drastically alters the molecule's steric footprint and lipophilicity, altering critical binding interactions in target-directed drug design [1].

Direct Amide Coupling Readiness vs. Ester Precursors

Procuring the free 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid directly bypasses the need for the deprotection of methyl or ethyl esters. Standard protocols for hydrolyzing the corresponding methyl ester require 85 mM to 0.1 M NaOH at 50–60 °C for 30 minutes, followed by acidification to pH 3–4 to precipitate the product [1]. By starting with the free acid, chemists eliminate this step, recovering 100% of the theoretical yield that would otherwise be subject to a typical 25% loss (75.0% recovery rate) during the hydrolysis and recrystallization phases [1].

| Evidence Dimension | Synthetic steps and yield loss prior to amide coupling |

| Target Compound Data | 0 steps (ready for direct coupling), 0% yield loss |

| Comparator Or Baseline | Methyl 2-amino-5-methylthiazole-4-carboxylate (requires 1 step: NaOH hydrolysis, ~25% yield loss) |

| Quantified Difference | Saves 1 synthetic step and avoids 25% yield loss associated with ester hydrolysis and precipitation. |

| Conditions | Preparation of 4-carboxylic acid thiazoles for downstream amide synthesis. |

Eliminating the harsh alkaline hydrolysis step protects base-sensitive functional groups and accelerates library generation in drug discovery workflows.

C5-Methyl Blocking for Regioselective 2-Amino Derivatization

The presence of the 5-methyl group in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid acts as a critical steric and electronic block. When functionalizing the 2-amino group (e.g., via bromoacetylation with 2-bromoacetyl chloride), the unmethylated 2-amino-1,3-thiazole-4-carboxylic acid is susceptible to competitive electrophilic attack at the C5 position [1]. The 5-methyl variant ensures strict regioselectivity at the 2-amino nitrogen, allowing for the clean generation of 2-amido derivatives without the formation of C5-substituted byproducts [1].

| Evidence Dimension | Regioselectivity during 2-amino electrophilic functionalization |

| Target Compound Data | 100% regioselectivity (C5 position blocked) |

| Comparator Or Baseline | 2-amino-1,3-thiazole-4-carboxylic acid (susceptible to C5 side reactions) |

| Quantified Difference | Complete elimination of C5-substituted impurities during electrophilic attack. |

| Conditions | Electrophilic derivatization (e.g., bromoacetylation) of the primary amine. |

Guaranteed regiocontrol reduces the need for complex chromatographic purification, making this compound highly suitable for scalable industrial synthesis.

Optimized Steric Footprint for Target Binding

In the development of target-specific agents, such as β-ketoacyl-ACP synthase (mtFabH) inhibitors, the 5-position substituent dictates the molecule's fit within the enzyme's longitudinal channel. While bulkier analogs like 2-amino-5-phenylthiazole-4-carboxylic acid (melting point 242–243 °C) introduce significant steric bulk, the 5-methyl group provides a highly compact, lipophilic anchor [1]. This specific steric profile allows the 2-amino group to orient towards the lateral channel while accommodating the 5-methyl group in the longitudinal channel, a balance not achievable with larger aryl substituents [1].

| Evidence Dimension | Steric bulk at the C5 position |

| Target Compound Data | Compact methyl group (optimal longitudinal channel fit) |

| Comparator Or Baseline | 2-amino-5-phenylthiazole-4-carboxylic acid (bulky phenyl group) |

| Quantified Difference | Significant reduction in steric volume, altering target pocket accommodation. |

| Conditions | Structure-based drug design targeting specific enzyme channels (e.g., FabH). |

Selecting the 5-methyl variant provides a measured balance of lipophilicity and compact size, crucial for fitting into restricted binding pockets without steric clash.

Synthesis of Base-Sensitive Amide Conjugates

The free carboxylic acid at the 4-position makes this compound an immediate precursor for coupling with complex amines. By avoiding ester hydrolysis, chemists can directly couple the acid to sensitive macrocycles or polyamides without risking base-catalyzed degradation[1].

Development of Antimicrobial Thiazole Libraries

As a core scaffold for mimicking antibiotics like thiolactomycin, this compound is utilized for generating libraries of β-ketoacyl-ACP synthase (FabH) inhibitors. The compact 5-methyl group ensures a precise fit in the longitudinal channel, while the free acid enables rapid functionalization [2].

Scalable Production of 2-Amido-Thiazole Intermediates

In industrial scale-up where chromatographic purification is cost-prohibitive, the use of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is highly advantageous. Its blocked C5 position prevents side reactions during electrophilic functionalization of the 2-amine, ensuring high-purity crude products [3].

References

- [1] Pyrrolobenzodiazepines and their use in downregulation of target sequences. Patent WO2009060208A1 (2009).

- [2] Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE 4(5): e5617 (2009).

- [3] PubChem Compound Summary for CID 1512698, 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid. National Center for Biotechnology Information (2024).

XLogP3

Wikipedia

Dates

Explore Compound Types